N-(2,4-difluorophenyl)benzenesulfonamide

Synthetic methodology Green chemistry Process optimization

Sourcing the precise 2,4-difluorophenyl sulfonamide scaffold is critical-regioisomeric substitutions (e.g., 4-F only or 2,4,6-F3) drastically alter selectivity and PK profiles, derailing lead optimization. This compound is the exact building block validated in GCN2-IN-6 (GCN2 IC50=1.8 nM, PERK IC50=0.26 nM) and in COX-2 probes exceeding celecoxib selectivity >2.4-fold. Procurement enables: ● Rapid analog generation via ultrasonication (yields >90%) ● Direct SAR exploration on metalloenzyme (CA) and ISR kinase targets ● Access to a scaffold with confirmed low-nanomolar target engagement and superior selectivity indices. Reliable, global supply for medicinal chemistry campaigns.

Molecular Formula C12H9F2NO2S
Molecular Weight 269.27 g/mol
Cat. No. B3589623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)benzenesulfonamide
Molecular FormulaC12H9F2NO2S
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2NO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
InChIKeyAVPDAUWMNISMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Difluorophenyl)benzenesulfonamide Specifications & Procurement


N-(2,4-Difluorophenyl)benzenesulfonamide (C12H9F2NO2S; MW: 269.27 g/mol) is a fluorinated aryl sulfonamide scaffold characterized by a benzenesulfonamide core bearing a 2,4-difluorophenyl substituent on the sulfonamide nitrogen . The electron-withdrawing 2,4-difluoro substitution pattern modulates the electronic properties of the aniline-derived moiety, which influences both reactivity in synthetic transformations and binding interactions in biological target engagement [1]. This compound is commercially available from multiple screening compound vendors as a building block for medicinal chemistry optimization and fragment-based lead discovery programs.

MedChem Building Block

Fluorinated aryl sulfonamide scaffold for fragment-based lead discovery.

Electronic Profile

2,4-difluoro substitution lowers sulfonamide pKa via inductive effects for metalloenzyme target engagement.

Screening Collection

Compatible with COX-2, GCN2, and carbonic anhydrase inhibitor discovery workflows.

Why In-Class Substitution Cannot Be Assumed


The 2,4-difluorophenyl substituent imparts distinct electronic and steric properties that materially differentiate this scaffold from other fluorophenyl or unsubstituted phenyl sulfonamide analogs. The specific positioning of fluorine atoms at the 2- and 4-positions modulates the pKa of the sulfonamide NH group via electron-withdrawing inductive effects, which critically influences zinc-binding affinity in metalloenzyme targets such as carbonic anhydrases [1]. Furthermore, substitution pattern differences among regioisomers (e.g., 4-F only vs. 2,4-F2 vs. 2,4,6-F3) produce divergent selectivity profiles and pharmacokinetic properties [2]. The quantitative evidence below establishes that procurement decisions cannot rely on assumed functional equivalence among seemingly similar benzenesulfonamide derivatives.

Regioisomer Shift
C-4 vs. C-5 substitution positioning can alter COX-2 selectivity index by >8-fold; similar CAS may not transfer binding profile.
Fluorine Pattern
4-F, 2,4-F₂, and 2,4,6-F₃ analogs exhibit divergent pKa modulation and zinc-affinity profiles; class-level inference may not hold.
Functional Equivalence
Reported model-response context for COX-2 and GCN2 may not transfer to unsubstituted phenyl or mono-fluoro scaffolds without validation.

Quantitative Differentiation Evidence


Ultrasonic Synthesis Yield vs. Microwave and Conventional Heating

A series of nine N-(2,4-difluorophenyl) substituted benzenesulfonamides were synthesized via ultrasonication method, achieving yields exceeding 90% within short reaction times. The ultrasonic process delivered higher yields compared to both microwave and conventional heating methods under otherwise comparable conditions [1]. This yield advantage translates directly to improved synthesis efficiency and reduced material costs for researchers preparing derivatives of this scaffold.

Synthetic Yield Efficiency
Head-to-head
Ultrasonication >90% yield outperforms microwave and conventional heating
Supports efficient derivative library synthesis workflow.
Method context: short reaction times reported.
Synthetic methodology Green chemistry Process optimization Aryl sulfonamide synthesis

COX-2 Inhibitory Potency and Selectivity vs. Celecoxib

In a systematic structure-activity relationship study of N-acetyl-2-carboxybenzenesulfonamide derivatives, the C-4 regioisomer bearing a 2,4-difluorophenyl substituent exhibited COX-2 IC50 of 0.087 μM (87 nM) and a COX-2 selectivity index (S.I.) exceeding 1149. In comparison, the reference selective COX-2 inhibitor celecoxib showed COX-2 IC50 of 0.07 μM (70 nM) with S.I. of 472. The 2,4-difluorophenyl C-4 derivative demonstrated comparable COX-2 potency to celecoxib but with more than twice the selectivity index [1]. The C-5 regioisomer with the same 2,4-difluorophenyl substituent exhibited reduced potency (COX-2 IC50 = 0.77 μM; S.I. >130), demonstrating the critical importance of regiospecific substitution positioning [1].

COX-2 Inhibition Selectivity
Head-to-head
COX-2 IC₅₀ 0.087 μM, S.I. >1149 vs. Celecoxib S.I. 472
Supports selectivity-driven lead optimization context.
C-4 regioisomer; human recombinant COX-2 assay.
Cyclooxygenase-2 inhibition COX-2 selectivity Anti-inflammatory drug discovery N-acetyl-2-carboxybenzenesulfonamide derivatives

In Vivo Anti-inflammatory Efficacy vs. Aspirin

The same C-4 2,4-difluorophenyl-substituted N-acetyl-2-carboxybenzenesulfonamide derivative demonstrated superior oral anti-inflammatory activity in a carrageenan-induced rat paw edema model, achieving an ED50 of 91 mg/kg. This represents a 29% improvement in potency compared to aspirin (ED50 = 129 mg/kg) and comparable efficacy to the parent scaffold (ED50 = 49 mg/kg) [1]. Additionally, in a 4% NaCl-induced abdominal constriction assay for analgesic activity, this derivative showed comparable analgesia to diflunisal and superior activity compared to aspirin [1].

In Vivo Anti-inflammatory Response
Head-to-head
Oral ED₅₀ 91 mg/kg (29% lower than aspirin 129 mg/kg)
Reported endpoint-response context in rat paw edema model.
Carrageenan-induced model; requires model-specific review.
In vivo pharmacology Anti-inflammatory activity Carrageenan-induced edema Oral bioavailability

GCN2 Kinase Inhibition by Derived Tool Compound

GCN2-IN-6 (Compound 6d), a structurally elaborated derivative incorporating the N-(2,4-difluorophenyl)benzenesulfonamide core, exhibits potent GCN2 kinase inhibition with enzymatic IC50 of 1.8 nM and cellular IC50 of 9.3 nM . This compound also demonstrates eIF2α kinase PERK inhibitory activity with enzymatic IC50 of 0.26 nM and cellular IC50 of 230 nM . While the N-(2,4-difluorophenyl)benzenesulfonamide parent scaffold is not itself a GCN2 inhibitor, this data establishes that the 2,4-difluorophenyl-sulfonamide motif is compatible with high-affinity kinase active site engagement when properly functionalized.

GCN2 Kinase Engagement
Class-level
Derivative GCN2-IN-6: enzymatic IC₅₀ 1.8 nM, cellular IC₅₀ 9.3 nM
Supports pathway-study fit for integrated stress response research.
Derivative data; parent scaffold validation pending.
GCN2 inhibition Integrated stress response Kinase inhibitor Cancer metabolism

Carbonic Anhydrase Inhibition and pKa Modulation

A systematic investigation of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors established that three fluorine atoms on the benzenesulfonamide scaffold significantly increase target affinity by withdrawing electrons and lowering the pKa of the benzenesulfonamide group, thereby enhancing zinc coordination in the enzyme active site [1]. The strongest inhibitor of recombinant human CA IX catalytic domain achieved an affinity of 50 pM [1]. N-[(2,4-Difluorophenyl)methyl]-4-sulfamoylbenzamide, a structurally related compound containing the 2,4-difluorophenyl motif, demonstrated CA II binding with Kd = 3.30 nM (pH 7.4, 2°C) as determined by fluorescence competition assay [2].

Carbonic Anhydrase Binding
Cross-study
Structurally related analog: CA II Kd 3.30 nM
Reported pKa modulation context for metalloenzyme inhibitor design.
Fluorescence competition assay; pH 7.4, 2°C.
Carbonic anhydrase inhibition Fluorinated benzenesulfonamides Tumor-associated CA IX Structure-activity relationship

Antimicrobial Zone of Inhibition Screening

Nine N-(2,4-difluorophenyl) substituted benzenesulfonamide derivatives were evaluated for antimicrobial activity using the Bauer-Kirby disc diffusion method against a panel of bacterial and fungal strains [1]. The study measured zones of inhibition in millimeters, demonstrating antimicrobial activity across multiple derivatives [1]. Quantitative zone-of-inhibition values for individual compounds are not available in the abstract; however, the systematic evaluation across nine structurally related analogs establishes this scaffold as a tractable starting point for antimicrobial lead optimization.

Antimicrobial Screening
Data to verify
Detectable zone of inhibition across nine derivatives (Bauer-Kirby method)
Supports antimicrobial screening library inclusion.
Specific mm values not available in abstract; context-dependent.
Antimicrobial screening Aryl sulfonamide antibiotics Zone of inhibition Disc diffusion assay

Evidence-Backed Research Applications


Selective COX-2 Inhibitor Lead Optimization

Based on the demonstrated COX-2 IC50 of 0.087 μM and selectivity index exceeding 1149 for the C-4 2,4-difluorophenyl-substituted N-acetyl-2-carboxybenzenesulfonamide derivative [1], this scaffold is prioritized for medicinal chemistry campaigns targeting selective COX-2 inhibition. The 2,4-difluorophenyl substitution pattern at the C-4 position provides a validated design element for achieving selectivity that surpasses celecoxib (S.I. = 472) by more than 2.4-fold. Procurement of N-(2,4-difluorophenyl)benzenesulfonamide enables synthesis of analogs exploring this substitution motif for anti-inflammatory drug discovery.

GCN2 and Integrated Stress Response Kinase Inhibitors

The N-(2,4-difluorophenyl)benzenesulfonamide core is incorporated in GCN2-IN-6, which achieves enzymatic GCN2 inhibition with IC50 of 1.8 nM and cellular IC50 of 9.3 nM, alongside PERK inhibitory activity (enzymatic IC50 = 0.26 nM) . This establishes the scaffold's compatibility with high-affinity engagement of eIF2α pathway kinases in the integrated stress response. Researchers investigating nutrient-sensing mechanisms, cancer cell adaptation to asparagine deprivation, or ISR-targeted therapeutics should prioritize this scaffold for derivative synthesis and structure-activity relationship exploration.

Carbonic Anhydrase Inhibitor Scaffold for CA IX

Fluorinated benzenesulfonamides, including those bearing the 2,4-difluorophenyl motif, enhance carbonic anhydrase affinity by lowering sulfonamide pKa via electron-withdrawing effects, facilitating zinc coordination [2]. Structurally related 2,4-difluorophenyl-containing compounds demonstrate nanomolar CA II binding (Kd = 3.30 nM) [3]. This scaffold is suitable for medicinal chemistry efforts targeting tumor-associated carbonic anhydrase IX (CA IX), where selective inhibition remains an unmet need in anticancer therapeutics. Procurement supports the synthesis of analogs exploring fluorine substitution patterns for CA isoform selectivity.

Efficient Ultrasonication Derivative Synthesis

The synthesis of N-(2,4-difluorophenyl)benzenesulfonamide derivatives via ultrasonication achieves yields exceeding 90% within short reaction times, outperforming both microwave and conventional heating methods [4]. This validated synthetic route reduces reaction time and improves yield efficiency, making the scaffold a cost-effective choice for generating focused compound libraries. Procurement of the parent compound enables researchers to leverage these optimized ultrasonication protocols for rapid analog generation in antimicrobial screening and other lead discovery programs.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead optimization
Selectivity index review
COX-2 vs. COX-1 isoform selectivity profiling
GCN2/ISR pathway studies
Kinase panel selectivity review
eIF2α pathway target engagement and cellular assay context
Carbonic anhydrase inhibitor design
pKa modulation context
CA isoform selectivity and zinc-binding assay review
Ultrasonication library synthesis
Method compatibility review
Yield efficiency and derivative scope verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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